

Fenamiphos Sulfone: A Technical Guide to its Toxicological and Ecotoxicological Profile

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Compound of Interest

Compound Name: Fenamiphos sulfone

Cat. No.: B133125

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Introduction

Fenamiphos sulfone is a major metabolite of fenamiphos, a systemic organophosphate nematocide and insecticide. Following the application of fenamiphos to soil, it undergoes oxidation to form fenamiphos sulfoxide, which is then further oxidized to **fenamiphos sulfone**. [1][2] Both fenamiphos sulfoxide and **fenamiphos sulfone** are considered to be of toxicological significance as they retain the cholinesterase-inhibiting properties of the parent compound. [3] [4] This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for **fenamiphos sulfone**, with comparative data for the parent compound, fenamiphos, to provide context.

Mammalian Toxicology

The primary mechanism of toxicity for fenamiphos and its oxidative metabolites, including **fenamiphos sulfone**, is the inhibition of acetylcholinesterase (AChE). [3][5] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and characteristic signs of organophosphate poisoning. [6]

Acute Toxicity

Fenamiphos sulfone exhibits high acute toxicity via the oral route. Studies on rats have shown it to be of similar toxicity to its parent compound, fenamiphos.[3] The GHS classification for **fenamiphos sulfone** is "Fatal if swallowed" (Acute Toxicity 2).[7][8]

Table 1: Acute Toxicity of **Fenamiphos Sulfone** and Fenamiphos

Species	Route	Endpoint	Fenamiphos Sulfone	Fenamiphos
Rat	Oral	LD50	1.4 - 4.1 mg/kg bw[3]	2 - 19 mg/kg bw[6]
Rat	Dermal	LD50	Data not available	72 - 154 mg/kg bw[6]
Rat	Inhalation	LC50	Data not available	0.11 - 0.17 mg/L (4h)[6]

Chronic Toxicity and Other Endpoints

Comprehensive chronic toxicity, reproductive, and developmental toxicity studies specifically on **fenamiphos sulfone** are not readily available in the public domain. The available data primarily focus on the parent compound, fenamiphos. For regulatory purposes, the toxicity of the major metabolites is often considered in the overall risk assessment of the parent pesticide. [2]

Table 2: Chronic Toxicity, Reproductive, and Developmental Toxicity of Fenamiphos

Study Type	Species	Endpoint	Value	Effects Observed
2-Year Chronic Feeding	Dog	NOAEL	0.014 mg/kg bw/day[9]	Inhibition of plasma cholinesterase activity.[9]
2-Year Chronic Feeding	Rat	NOAEL	0.5 mg/kg/day[6]	Organ weight changes at higher doses.[6]
2-Generation Reproduction	Rat	NOAEL (parental)	0.17 mg/kg bw/day[2]	Erythrocyte acetylcholinesterase inhibition and decreased body weight gain.[2]
2-Generation Reproduction	Rat	NOAEL (offspring)	0.64 mg/kg bw/day[2]	Decrease in pup weight and erythrocyte AChE inhibition. [2]
Developmental Toxicity	Rabbit	NOAEL (maternal)	0.1 mg/kg bw/day[3]	Decreased body-weight gain and clinical signs at higher doses.[3]
Developmental Toxicity	Rabbit	NOAEL (developmental)	0.3 mg/kg bw/day[3]	Fetotoxicity (chain fusion of sternebrae) at higher doses.[3]

Ecotoxicology

The environmental fate and effects of fenamiphos and its metabolites are of significant concern due to their potential impact on non-target organisms. **Fenamiphos sulfone** is more mobile in

soil than the parent compound.[4]

Aquatic Ecotoxicology

Fenamiphos sulfone has been shown to be highly toxic to aquatic invertebrates. In contrast, its direct toxicity to algae appears to be low, although its degradation products can be more harmful.

Table 3: Aquatic Ecotoxicity of **Fenamiphos Sulfone** and Fenamiphos

Species	Endpoint	Fenamiphos Sulfone	Fenamiphos
Daphnia magna (Water flea)	48-hour EC50	0.0035 mg/L[10]	Data not available
Pseudokirchneriella subcapitata (Green algae)	Growth Inhibition	Not toxic up to 100 mg/L[11]	Data not available
Chlorococcum sp. (Green algae)	Growth Inhibition	Not toxic up to 100 mg/L[11]	Data not available
Oncorhynchus mykiss (Rainbow trout)	96-hour LC50	Data not available	0.11 mg/L[6]
Lepomis macrochirus (Bluegill sunfish)	96-hour LC50	Data not available	9.6 µg/L[6]

It is important to note that while **fenamiphos sulfone** itself was not found to be toxic to the tested algae species up to 100 mg/L, its hydrolysis products, such as **fenamiphos sulfone** phenol, are more toxic than the parent fenamiphos.[11]

Terrestrial Ecotoxicology

Data specific to the terrestrial ecotoxicology of **fenamiphos sulfone** are limited. The high acute oral toxicity of the parent compound, fenamiphos, to birds suggests that its toxic metabolites, including the sulfone, would also pose a significant risk.

Table 4: Avian Acute Oral Toxicity of Fenamiphos

Species	Endpoint	Value
Colinus virginianus (Bobwhite quail)	LD50	0.7 - 1.6 mg/kg[12]
Anas platyrhynchos (Mallard duck)	LD50	0.9 - 1.2 mg/kg[12]
Phasianus colchicus (Ring-necked pheasant)	LD50	0.5 mg/kg[6]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of **fenamiphos sulfone** are not widely published. However, the methodologies would follow standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Example: Acute Oral Toxicity (Following OECD Guideline 425)

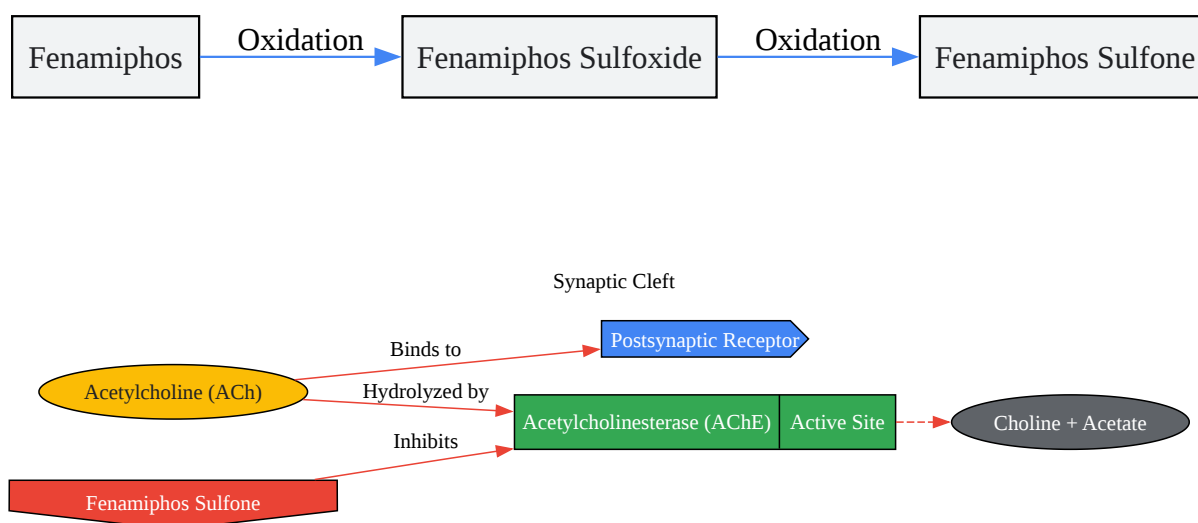
- **Test Animals:** Healthy, young adult rats of a standard laboratory strain are used. They are acclimatized to laboratory conditions for at least 5 days before the study.
- **Housing and Feeding:** Animals are housed individually. Food is withheld overnight before administration of the test substance, but water is available ad libitum.
- **Dose Administration:** **Fenamiphos sulfone**, dissolved in a suitable vehicle, is administered by oral gavage. The Up-and-Down Procedure is often used, where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

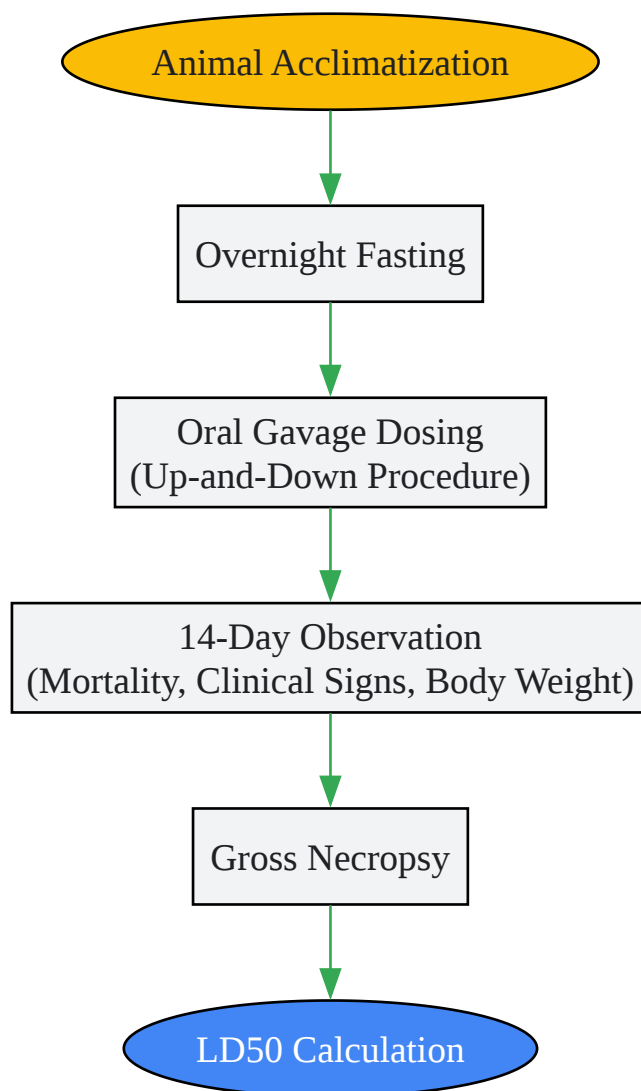
- Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

Example: *Daphnia magna* Acute Immobilisation Test (Following OECD Guideline 202)

- Test Organism: Young daphnids (*Daphnia magna*), less than 24 hours old, are used.
- Test Conditions: The test is conducted in a suitable medium under controlled temperature (20 ± 2 °C) and light conditions (16-hour light/8-hour dark cycle).
- Exposure: Daphnids are exposed to a range of concentrations of **fenamiphos sulfone** for 48 hours. A control group is maintained in the medium without the test substance.
- Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.

Visualizations





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